BenzyldiMethylstearylaMMoniuM Chloride Hydrate

Descripción general

Descripción

BenzyldiMethylstearylaMMoniuM Chloride Hydrate is a quaternary ammonium compound known for its surface-active properties. It is commonly used in various industrial and scientific applications due to its ability to modify surface tension and create micelles. The compound has a molecular formula of C27H50ClN·H2O and a molecular weight of 442.16 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BenzyldiMethylstearylaMMoniuM Chloride Hydrate involves the reaction of dimethyl octadecylamine with benzyl chloride. The process is carried out in a reaction kettle where 450 kg of dimethyl octadecylamine is heated to 80-85°C. Subsequently, 180 kg of benzyl chloride is added slowly under stirring over 1.5-2 hours. The temperature is maintained at 80-90°C during the addition. After the addition is complete, the temperature is increased to 100-105°C and the reaction is held for several hours until the pH of a 1% aqueous solution reaches 6-6.5. The reaction mixture is then cooled to 60°C and the product is discharged .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced in large reactors with automated systems to monitor and control temperature, pH, and addition rates of reactants .

Análisis De Reacciones Químicas

Types of Reactions

BenzyldiMethylstearylaMMoniuM Chloride Hydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually conducted in acidic or neutral conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are often performed in anhydrous conditions to prevent hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions can yield oxidized forms of the compound .

Aplicaciones Científicas De Investigación

Cell Culture and Analysis

BDMSAC is utilized in cell culture techniques, particularly in enhancing cell viability and proliferation assays. It acts as a surfactant, facilitating the dispersion of cells in culture media, which is crucial for various experimental protocols.

- Case Study : In a study examining the effects of surfactants on cell growth, BDMSAC was found to improve the attachment and proliferation rates of mammalian cells compared to non-surfactant conditions .

Protein Stabilization

The compound is effective in protecting proteins from degradation caused by proteases and phosphatases during biochemical assays. This stabilization is vital for maintaining protein integrity in various analytical procedures.

- Application : BDMSAC is used in Tyramide Signal Amplification (TSA), a technique that enhances signal detection in immunohistochemistry (IHC) and in situ hybridization (ISH) assays .

Antimicrobial Agent

BDMSAC exhibits antimicrobial properties, making it suitable for use in disinfectants and sanitizers. Its effectiveness against a broad spectrum of microorganisms has been documented, contributing to its application in healthcare settings.

- Research Findings : Studies have shown that BDMSAC can significantly reduce microbial load on surfaces when used in appropriate concentrations, demonstrating its potential as an effective biocide .

Surfactant in Cleaning Products

Due to its surfactant properties, BDMSAC is widely used in household and industrial cleaning products. It enhances the wetting properties of formulations, leading to improved cleaning efficacy.

- Market Data : The global market for quaternary ammonium compounds like BDMSAC is projected to grow due to increasing demand for effective cleaning agents in both residential and commercial sectors .

Cosmetic Formulations

BDMSAC serves as an antistatic agent and emulsifier in cosmetic products, improving texture and application properties. Its use in hair conditioners and skin creams helps to reduce static electricity and enhance product stability.

- Safety Profile : While effective, formulations containing BDMSAC must adhere to safety regulations due to its potential irritant properties if misused .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cell Culture | Enhances cell viability | Improved attachment and proliferation rates |

| Protein Stabilization | Protects proteins from degradation | Maintains protein integrity |

| Antimicrobial Agent | Disinfectants and sanitizers | Effective against a broad spectrum of microorganisms |

| Cleaning Products | Surfactant for improved cleaning efficacy | Enhances wetting properties |

| Cosmetic Formulations | Antistatic agent, emulsifier | Improves texture and reduces static |

Mecanismo De Acción

The mechanism of action of BenzyldiMethylstearylaMMoniuM Chloride Hydrate involves its interaction with cell membranes. The compound’s quaternary ammonium group disrupts the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its ability to form micelles allows it to solubilize hydrophobic compounds, enhancing their bioavailability and efficacy .

Comparación Con Compuestos Similares

BenzyldiMethylstearylaMMoniuM Chloride Hydrate is often compared with other quaternary ammonium compounds such as:

Benzalkonium Chloride: Known for its strong antimicrobial properties and used in disinfectants and antiseptics.

Benzyldimethyldodecylammonium Chloride: Used in similar applications but with different alkyl chain lengths, affecting its surface-active properties.

Benzyldimethyltetradecylammonium Chloride: Another variant with a different alkyl chain length, influencing its solubility and efficacy

This compound is unique due to its specific alkyl chain length and hydration state, which confer distinct physical and chemical properties, making it suitable for specialized applications.

Actividad Biológica

Benzyldimethylstearylammonium chloride hydrate (BDMSAC) is a quaternary ammonium compound widely used in various applications, including as a surfactant, antimicrobial agent, and in cosmetic formulations. This article explores the biological activity of BDMSAC, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 424.146 g/mol

- Density : 0.98 g/cm³

- Melting Point : 54-56 °C

- Solubility : Water solubility at 20 °C is approximately 4000 g/L .

Antimicrobial Activity

BDMSAC exhibits significant antimicrobial properties due to its ability to disrupt microbial cell membranes. The cationic nature of quaternary ammonium compounds (QAACs) like BDMSAC allows them to interact with negatively charged bacterial membranes, leading to cell lysis and death. Studies have shown that BDMSAC is effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Cytotoxicity and Safety

While BDMSAC displays antimicrobial efficacy, it is essential to consider its cytotoxicity. Research indicates that BDMSAC does not exhibit selective embryopathic activity, suggesting a relatively safe profile in specific concentrations . However, it is classified as harmful if swallowed and can cause serious eye damage .

Critical Micelle Concentration (CMC)

The CMC of BDMSAC has been studied in various environments. A study found that the CMC decreases with the length of the alkyl chain; for BDMSAC (BAC-C18), the CMC was significantly lower than that of shorter-chain homologs . This property is crucial for its application in formulations where effective concentration levels are necessary.

Study on Antimicrobial Efficacy

In a comparative study, BDMSAC was tested against several bacterial strains. The results demonstrated that at concentrations as low as 0.1% w/v, BDMSAC effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential use in clinical settings as a disinfectant and preservative in pharmaceutical formulations .

Application in Cosmetic Products

A formulation containing BDMSAC was evaluated for its effectiveness in preventing microbial contamination in cosmetic products. The study reported that products containing BDMSAC showed a significant reduction in microbial load compared to control formulations without this compound. This underscores its utility as a preservative in personal care products .

Toxicological Data

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Eye Damage | Causes serious damage |

| Environmental Impact | Very toxic to aquatic life |

| Hazard Codes | C: Corrosive |

The above table summarizes key toxicological findings related to BDMSAC, emphasizing its potential hazards and the need for careful handling.

Propiedades

IUPAC Name |

benzyl-dimethyl-octadecylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAWKEQKQGFJHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

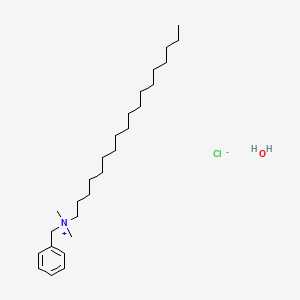

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206752-43-4 | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206752-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethyl(octadecyl)ammonium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.